molecular formula C5H5N3O B1283474 3-Aminopyrazine-2-carbaldehyde CAS No. 32710-14-8

3-Aminopyrazine-2-carbaldehyde

Cat. No. B1283474
CAS RN: 32710-14-8
M. Wt: 123.11 g/mol
InChI Key: OWUMNLRPYPXBIO-UHFFFAOYSA-N
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Patent
US07598251B2

Procedure details

Methyl-3-aminopyrazine-2-carboxylate (11 g) was dissolved in THF and cooled to −78° C. Diisobutylaluminum hydride (1M in hexanes, 250 mL) was added, and the reaction stirred at −78° C. for 4 hours. The reaction was then warmed to 0° C. for one hour before being quenched slowly by addition of 1M hydrochloric acid. Ethyl acetate was added and the layers separated. The organic layer was dried over magnesium sulfate, filtered and concentrated. The residue was triturated in hexanes to afford title compound (3.0 g, 34%).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[CH:7][N:6]=1)=O.[H-].C([Al+]CC(C)C)C(C)C>C1COCC1>[NH2:11][C:10]1[C:5]([CH:3]=[O:2])=[N:6][CH:7]=[CH:8][N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
COC(=O)C1=NC=CN=C1N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at −78° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then warmed to 0° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
before being quenched slowly by addition of 1M hydrochloric acid
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
CUSTOM
Type
CUSTOM
Details
the layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated in hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C(=NC=CN1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.